Increased Lipophilicity (XLogP3 = 7.2) Relative to the 4-Fluorophenyl Analog as a Driver of Membrane Partitioning and Protein Binding
The target compound displays computed XLogP3 = 7.2, which is 0.5 log units higher than the 4-fluorophenyl analog (XLogP3 = 6.7) [1][2]. This difference arises from the replacement of the para-fluoro substituent with an ortho-chloro on the styryl phenyl ring and predicts enhanced membrane permeability but also potentially higher plasma protein binding and altered pharmacokinetic distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 7.2 |
| Comparator Or Baseline | 4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS 866133-79-1): XLogP3 = 6.7 |
| Quantified Difference | ΔXLogP3 = +0.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
A 0.5 log unit shift in XLogP3 can significantly influence membrane partitioning and non-specific protein binding, making this compound a distinct tool for probing lipophilicity-driven SAR in biochemical or cell-based assays.
- [1] PubChem Compound Summary for CID 5785115. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for CID 6148888, 4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline. National Center for Biotechnology Information. Accessed April 2026. View Source
